lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate
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Overview
Description
Lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate is a chemical compound with the molecular formula C7H7ClN2O3Li It is a lithium salt derivative of a pyridazine compound, characterized by the presence of a chloro and methoxy group on the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate typically involves the reaction of 6-chloro-3-methoxypyridazine with lithium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
6-chloro-3-methoxypyridazine+lithium acetate→lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridazine ring can be reduced or oxidized depending on the reagents used.
Hydrolysis: The ester bond in the acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a polar aprotic solvent and a base to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bond.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the pyridazine ring.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridazine ring.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridazine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the pyridazine ring can enhance binding affinity and selectivity towards these targets. The lithium ion may also play a role in modulating the activity of the compound by stabilizing its structure or influencing its solubility.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) 2-(3-chloro-6-methoxypyridazin-4-yl)acetate
- Lithium(1+) 2-(6-chloro-3-ethoxypyridazin-4-yl)acetate
- Lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)propionate
Uniqueness
Lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate is unique due to the specific positioning of the chloro and methoxy groups on the pyridazine ring. This structural arrangement can influence its reactivity and binding properties, making it distinct from other similar compounds. The presence of the lithium ion also adds to its uniqueness, as it can affect the compound’s solubility and stability.
Properties
CAS No. |
2758002-49-0 |
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Molecular Formula |
C7H6ClLiN2O3 |
Molecular Weight |
208.6 g/mol |
IUPAC Name |
lithium;2-(6-chloro-3-methoxypyridazin-4-yl)acetate |
InChI |
InChI=1S/C7H7ClN2O3.Li/c1-13-7-4(3-6(11)12)2-5(8)9-10-7;/h2H,3H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
ONZHMSLPADMFLT-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].COC1=NN=C(C=C1CC(=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
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